![molecular formula C19H25F2NO5 B12275523 Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B12275523.png)
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step involves the substitution of the piperidine ring with a difluorophenyl group using a halogenation reaction.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of IκB Kinase Complex
One of the primary areas of interest for this compound is its role as an inhibitor of the IκB kinase complex. This complex is pivotal in regulating inflammatory responses and has implications in various diseases, including:
- Autoimmune Diseases: The compound shows promise in modulating pathways involved in conditions like rheumatoid arthritis.
- Cancer Therapy: By inhibiting inflammatory pathways, it may also contribute to cancer treatment strategies, particularly in cancers characterized by chronic inflammation.
2. Biological Assays and Mechanism of Action
Research has demonstrated that Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate interacts with multiple biological targets. Understanding these interactions is critical for elucidating its mechanism of action. Studies have indicated that the compound can effectively disrupt key signaling pathways associated with tumor growth and inflammation.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require optimization for yield and purity. Techniques such as chromatography are often employed to purify the final product. The synthetic pathway may include:
- Formation of the Piperidine Core: Initial steps involve constructing the piperidine framework.
- Introduction of Functional Groups: Subsequent reactions introduce the difluorophenyl moiety and the tetrahydro-2H-pyran ether.
- Final Modifications: The hydroxyl group and ethyl ester functionalities are added last to complete the synthesis.
Case Studies
Case Study 1: Inflammatory Disease Models
In preclinical models, this compound has been tested for its efficacy in reducing inflammation markers associated with autoimmune diseases. Results indicate significant reductions in pro-inflammatory cytokines, suggesting potential as a therapeutic agent for conditions like rheumatoid arthritis.
Case Study 2: Cancer Research
In cancer research settings, this compound demonstrated inhibition of tumor growth in xenograft models. The compound's ability to modulate inflammatory pathways was linked to reduced tumor proliferation rates.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Ethyl 4-(2,3-difluoro-6-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
- Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-furan-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the tetrahydropyran group, which can enhance its solubility and stability compared to similar compounds. This structural feature may also influence its biological activity and pharmacokinetic properties.
Biological Activity
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C19H25F2NO5 and a molecular weight of 385.4 g/mol. Its structure includes a piperidine core, a hydroxyl group, an ethyl ester, and a difluorophenyl moiety featuring a tetrahydro-2H-pyran ether. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Difluorophenyl Group : Halogenation reactions to substitute the piperidine ring.
- Attachment of the Tetrahydropyran Group : Etherification reactions introduce the tetrahydropyran moiety.
- Esterification : Final step to form the ethyl ester .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group can engage with hydrophobic pockets in proteins, while the hydroxyl and ester groups facilitate hydrogen bonding with amino acid residues. This interaction profile may modulate enzyme or receptor activity, leading to various biological effects .
Pharmacological Applications
This compound has shown promise in several areas:
- Inhibition of IκB Kinase Complex : This inhibition is critical for modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases such as arthritis and certain cancers .
Application Area | Description |
---|---|
Inflammatory Diseases | Potential treatment for arthritis through modulation of inflammatory pathways |
Cancer Treatment | May inhibit tumor growth via IκB kinase inhibition |
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy in various biological assays:
- Anti-inflammatory Activity : In vitro studies have shown that Ethyl 4-(2,3-difluoro...) significantly reduces pro-inflammatory cytokine production in activated immune cells.
- Antitumor Efficacy : In vivo experiments using CT26 xenograft models revealed that oral administration of this compound at doses of 30 mg/kg resulted in significant tumor growth inhibition without notable toxicity .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H25F2NO5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3 |
InChI Key |
HLINMWAUKWRNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.